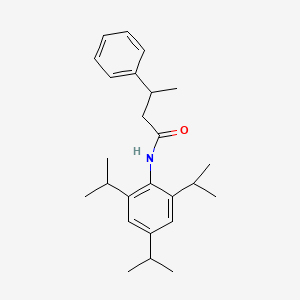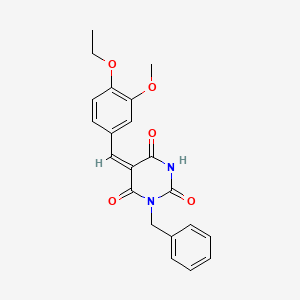
4-(methoxycarbonyl)phenyl 4-butoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)phenyl 4-butoxybenzoate is a chemical compound that belongs to the family of benzoates. It is commonly known as Methyl 4-butoxyphenyl 4-methoxycarbonylbenzoate or MBPB. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of MBPB is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
MBPB has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This compound may also have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
MBPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its cytotoxic effects can be easily measured using various assays. However, this compound has some limitations, such as its low solubility in water and its potential toxicity to normal cells.
Future Directions
The potential applications of MBPB in medicinal chemistry and material science are still being explored. Some possible future directions include:
1. Development of MBPB derivatives with improved cytotoxicity and selectivity against cancer cells.
2. Investigation of the mechanism of action of MBPB and its derivatives.
3. Synthesis of MBPB-based materials with unique properties, such as fluorescence or conductivity.
4. Evaluation of the potential applications of MBPB in drug delivery systems.
In conclusion, MBPB is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound.
Synthesis Methods
The synthesis of MBPB involves the reaction between 4-(methoxycarbonyl)phenol and 4-butoxybenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or ethyl acetate. The product is obtained by precipitation or filtration, followed by purification using column chromatography.
Scientific Research Applications
MBPB has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant cytotoxicity against various cancer cell lines, such as HeLa, MCF-7, and A549. This compound has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-3-4-13-23-16-9-5-15(6-10-16)19(21)24-17-11-7-14(8-12-17)18(20)22-2/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSAVMPXFTWUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[methylenebis(4,1-phenylenethio)]diacetic acid](/img/structure/B4934913.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4934921.png)
![(4-ethylcyclohexyl)[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]amine](/img/structure/B4934936.png)

![4-[3-(1-adamantyl)-2-propyn-1-yl]morpholine](/img/structure/B4934947.png)
![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)


![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)